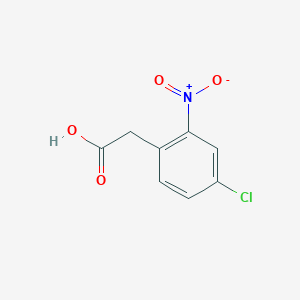

2-(4-chloro-2-nitrophenyl)acetic acid

Description

The exact mass of the compound 4-Chloro-2-nitrophenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZUSUKBKOZJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297298 | |

| Record name | 4-Chloro-2-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-71-2 | |

| Record name | 4-Chloro-2-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 115143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037777712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37777-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid

Introduction

2-(4-chloro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, characterized by the presence of a carboxylic acid group and a nitro-substituted aromatic ring, makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and pharmaceutical development. The strategic placement of the chloro and nitro groups on the phenyl ring activates the molecule for various nucleophilic substitution and reduction reactions, rendering it a valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1]

Chemical Identity and Physicochemical Properties

The fundamental identity and characteristics of a compound are paramount for its application in research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 37777-71-2[2][3][4][5] |

| Molecular Formula | C₈H₆ClNO₄[2][4] |

| Molecular Weight | 215.59 g/mol [2][4] |

| IUPAC Name | This compound |

| Synonyms | (4-chloro-2-nitrophenyl)acetic acid[3] |

| InChI | InChI=1S/C8H6ClNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12)[2] |

| InChIKey | FLZUSUKBKOZJLG-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])CC(=O)O[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 156-159 °C | [5] |

| Boiling Point | 361.2 °C at 760 mmHg (Predicted) | [1] |

| Appearance | Tan precipitate/solid | [5] |

| Topological Polar Surface Area | 83.1 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Storage Temperature | Room temperature, dry, sealed | [1] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of this compound

This protocol describes a method involving the treatment of a precursor filtrate with hydrogen peroxide followed by acidification.

Step 1: Initial Reaction and pH Adjustment

-

Obtain the filtrate from a preceding reaction step (details of which are specific to the overall synthetic route).

-

Adjust the pH of the filtrate to between 8 and 9 using a 2 N sodium hydroxide solution.

-

Gently heat the solution to a temperature of 35-40 °C.[5]

Step 2: Oxidation with Hydrogen Peroxide

-

While maintaining the temperature at 35-40 °C, slowly add a 3-6% aqueous solution of hydrogen peroxide.[5]

-

Monitor the reaction progress by taking small samples and treating them with 2 N sodium hydroxide. The addition of hydrogen peroxide is complete when the samples no longer turn dark upon treatment.[5]

-

A tan precipitate may form. If so, suspend this precipitate in approximately 1500 ml of water, adjust the pH to 8-9, and repeat the hydrogen peroxide treatment.[5]

Step 3: Acidification and Product Isolation

-

Combine the reaction mixtures from the previous steps.

-

Acidify the combined solution with concentrated hydrochloric acid to precipitate the crude product.[5]

-

Recover the precipitate by filtration.

-

Wash the collected solid three times with water to remove residual acids and salts.[5]

-

Dry the product in vacuo to yield the crude this compound, which typically has a melting point of 145-150°C.[5]

Step 4: Purification

-

Recrystallize the crude product from ether to obtain the purified 4-chloro-2-nitro phenylacetic acid.[5]

-

The purified product should exhibit a melting point in the range of 156-159°C.[5]

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is a valuable scaffold for building more complex molecules with potential therapeutic properties.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The compound serves as a starting material for APIs used in medications targeting a range of diseases.[1] The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations such as amidation or cyclization to form heterocyclic structures common in many drug molecules.

-

Organic Chemistry Research: In a broader research context, it is used in the development of novel compounds.[1] Its derivatives are explored for various biological activities. For instance, related acetamide structures have been investigated for their antibacterial properties, sometimes in combination with existing antibiotics to enhance their efficacy against resistant strains like Klebsiella pneumoniae.[6]

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Table 3: GHS Hazard Information

| Hazard | Code | Description | Pictogram |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07[3] |

| Skin Irritation | H315 | Causes skin irritation | GHS07[3] |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07[3] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07[3] |

Signal Word:Warning [3]

Protocols for Safe Handling and Storage

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and suitable protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[8]

-

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[9] Avoid the formation of dust and aerosols.[7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

First Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][8]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[7][9]

-

In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Laboratory Safety Workflow Diagram

Caption: Figure 2: Laboratory Safety Workflow for Handling the Compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 37777-71-2 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 37777-71-2 [chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

"2-(4-chloro-2-nitrophenyl)acetic acid" molecular structure and weight

An In-Depth Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, applications, and safety protocols, grounding all information in authoritative data.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 37777-71-2) is a substituted phenylacetic acid derivative.[1] Its structure, featuring a chloro and a nitro group on the phenyl ring, makes it a versatile precursor in organic synthesis, particularly for pharmaceuticals.[2][3] The nitro group can be reduced to an amine, and the carboxylic acid group can undergo various transformations, opening pathways to complex heterocyclic structures. This reactivity profile is central to its utility in medicinal chemistry.

Molecular Structure

The molecular structure consists of an acetic acid moiety attached to a 4-chloro-2-nitrophenyl ring.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key chemical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | [1][4][5] |

| Molecular Weight | 215.59 g/mol | [1][4][5] |

| Monoisotopic Mass | 214.9985354 Da | [4] |

| CAS Number | 37777-71-2 | [1][4][6] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])CC(=O)O | [4] |

| InChIKey | FLZUSUKBKOZJLG-UHFFFAOYSA-N | [4] |

| Melting Point | 156-159 °C (recrystallized) | [6] |

| Topological Polar Surface Area | 83.1 Ų | [4] |

| Rotatable Bond Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Complexity | 240 | [4] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through a multi-step process involving oxidation and purification. The causality behind this specific protocol is to manage the reaction's exothermicity and ensure the removal of impurities to yield a high-purity final product suitable for subsequent pharmaceutical applications.

Experimental Methodology

The following protocol is derived from established preparation methods.[6]

-

Initial Reaction Mixture: Start with the filtrate from a preceding synthesis step (e.g., the formation of the phenylacetic acid precursor). Adjust the pH of this filtrate to between 8 and 9 using a 2 N sodium hydroxide solution.

-

Oxidative Treatment: Gently heat the pH-adjusted solution to 35-40 °C. While maintaining this temperature, slowly add a 3-6% aqueous solution of hydrogen peroxide.

-

Reaction Monitoring (Self-Validation): Periodically take samples from the reaction mixture and treat them with 2 N sodium hydroxide. The reaction is complete when the samples no longer turn dark, indicating the consumption of reactive intermediates.

-

Acidification and Precipitation: Once the reaction is complete, acidify the combined reaction mixtures with concentrated hydrochloric acid. This will cause the crude this compound to precipitate out of the solution.

-

Isolation: Recover the precipitate by filtration.

-

Washing: Wash the filtered solid three times with water to remove residual acids and salts.

-

Drying: Dry the washed product in vacuo to yield the crude product (m.p. 145-150 °C).[6]

-

Final Purification: Recrystallize the crude product from ether to obtain the final, high-purity 4-chloro-2-nitrophenylacetic acid with a melting point of 156-159 °C.[6]

Caption: Synthesis and purification workflow for the target compound.

Field Applications and Scientific Context

The primary and most critical application of this compound is as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its utility stems from the ortho-nitro group relative to the acetic acid side chain, which is a precursor for forming heterocyclic rings—a common motif in many drug molecules.

While direct applications are specific, the broader class of nitrophenylacetic acids is instrumental in advanced organic synthesis. For instance, (2-Nitrophenyl)acetic acid and its derivatives are used:

-

As precursors to heterocycles: The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a powerful method for creating lactams and other nitrogen-containing rings.[7]

-

As protecting groups: The 2-nitrophenylacetyl group can be used to protect alcohols, which can be selectively removed under mild reductive conditions.[7]

-

In total synthesis: These compounds are precursors in the synthesis of complex, biologically active molecules like quindoline derivatives, which have shown potential as enzyme inhibitors and anticancer agents.[7]

Safety, Handling, and Emergency Protocols

As a hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound.[8]

Hazard Identification

-

Classification: Considered hazardous by the OSHA Hazard Communication Standard.[8]

-

Primary Hazard: Causes skin irritation.[8] May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area or outdoors. Avoid dust formation.[8]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[8]

-

Eye Protection: Wear safety goggles or a face shield.

-

Hand Protection: Wear chemical-impermeable gloves (e.g., Viton™ or nitrile).

-

Clothing: Wear suitable protective clothing to prevent skin contact.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5][8]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if possible. Consult a doctor.[5][8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]

Caption: A workflow for safe handling and emergency first-aid response.

Conclusion

This compound is a compound of significant value in the landscape of chemical synthesis. Its defined molecular structure and weight, coupled with a well-understood reactivity profile, establish it as a reliable intermediate for creating complex molecules, particularly in the pharmaceutical industry. The protocols for its synthesis and handling, when executed with precision and adherence to safety standards, ensure its effective and safe application in research and development environments.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound-India Fine Chemicals [indiafinechemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 37777-71-2 [chemicalbook.com]

- 7. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 2-(4-Chloro-2-nitrophenyl)acetic Acid

Abstract

This technical guide provides an in-depth overview of the synthetic pathways for producing 2-(4-chloro-2-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds and novel organic molecules.[1] The document focuses on the most viable and commonly employed synthetic strategy, originating from 4-chlorotoluene. It elucidates the underlying chemical principles, explains the rationale behind experimental choices, and provides detailed, field-proven protocols for each critical step. The primary pathway discussed involves the initial nitration of 4-chlorotoluene, followed by the conversion of the resulting 4-chloro-2-nitrotoluene's methyl group into an acetic acid moiety via a robust condensation and hydrolysis sequence. This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive resource grounded in scientific literature to ensure reproducibility and a thorough understanding of the synthesis process.

Introduction

This compound (CAS No: 37777-71-2) is an aromatic carboxylic acid derivative featuring both a chloro and a nitro substituent on the phenyl ring.[2] Its molecular structure, possessing multiple reactive sites, makes it a versatile building block in organic synthesis. The nitro group can be reduced to an amine, which can then participate in a wide array of coupling reactions or intramolecular cyclizations to form heterocyclic systems.[3] The carboxylic acid group provides a handle for amide bond formation, esterification, or other modifications. This combination of functionalities renders the molecule a valuable precursor for synthesizing complex target molecules, particularly in the pharmaceutical industry.[1][4] Understanding its synthesis is therefore critical for laboratories engaged in medicinal chemistry and process development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals that the most straightforward disconnection is at the C-C bond between the phenyl ring and the acetic acid side chain. This leads back to a synthon representing an activated methyl group on a 4-chloro-2-nitrotoluene ring. This precursor, 4-chloro-2-nitrotoluene, is readily accessible through the electrophilic nitration of commercial 4-chlorotoluene, providing a practical and cost-effective starting point for the entire synthesis.

Caption: Retrosynthetic pathway for the target molecule.

Primary Synthesis Pathway: From 4-Chlorotoluene

The most efficient and widely documented synthesis proceeds in two main stages: the nitration of 4-chlorotoluene and the subsequent elaboration of the methyl group into the acetic acid side chain.

Step 1: Synthesis of 4-Chloro-2-nitrotoluene

The synthesis begins with the electrophilic aromatic substitution of 4-chlorotoluene. The methyl group is an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator. The nitration will preferentially occur at the positions ortho to the activating methyl group. Steric hindrance from the methyl group slightly disfavors the position adjacent to it, but the electronic activation is dominant, leading to 4-chloro-2-nitrotoluene as the major product, along with the 4-chloro-3-nitrotoluene isomer.[5]

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is used. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: The reaction is highly exothermic. Maintaining a controlled temperature (typically 25-55°C) is crucial.[5] Lower temperatures slow the reaction, while excessively high temperatures can lead to the formation of dinitrated byproducts and increase the proportion of the undesired isomer.

Experimental Protocol: Nitration of 4-Chlorotoluene

-

To a stirred solution of 4-chlorotoluene (39.5 mmol) in water (3.3 mL), a pre-mixed and cooled solution of 65% nitric acid (3.0 mL) and 96% sulfuric acid (13.2 mL) is added dropwise.[5]

-

The temperature of the reaction mixture is carefully maintained between 50-55°C during the addition.[5]

-

After the addition is complete, the mixture is stirred at 55°C for an additional 2 hours to ensure the reaction goes to completion.[5]

-

The reaction is quenched by pouring the mixture into 50 mL of cold water.

-

The product is extracted three times with 50 mL portions of chloroform.[5]

-

The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of isomers, is purified. Vacuum distillation is an effective method, where the major component, 4-chloro-2-nitrotoluene, is collected as the lower-boiling fraction.[5]

| Parameter | Value / Condition | Rationale | Reference |

| Starting Material | 4-Chlorotoluene | Commercially available and inexpensive precursor. | [5] |

| Reagents | 65% HNO₃ / 96% H₂SO₄ | Generates the necessary nitronium ion (NO₂⁺) electrophile. | [5] |

| Temperature | 50-55°C | Balances reaction rate while minimizing byproduct formation. | [5] |

| Reaction Time | 2 hours | Ensures complete conversion of the starting material. | [5] |

| Typical Yield | ~65% (2-nitro isomer) | The methyl group primarily directs nitration to the ortho position. | [5] |

| Purification | Vacuum Distillation | Separates the 2-nitro and 3-nitro isomers based on boiling point differences. | [5] |

Step 2: Conversion to this compound

This transformation is achieved via a two-step sequence involving a base-catalyzed condensation with diethyl oxalate, followed by oxidative hydrolysis of the resulting α-keto ester intermediate.

Caption: Workflow for converting the methyl group to an acetic acid.

Causality Behind Experimental Choices:

-

Condensation: The methyl group of 4-chloro-2-nitrotoluene is activated by the ortho-nitro group, making its protons acidic enough to be removed by a strong base like sodium ethoxide (NaOEt). The resulting carbanion acts as a nucleophile, attacking diethyl oxalate in a Claisen-type condensation to form the stable enolate of the α-keto ester.

-

Oxidative Hydrolysis: The intermediate α-keto ester is then subjected to hydrolysis. Hydrogen peroxide (H₂O₂) is used as a mild oxidizing agent to facilitate the cleavage of the bond between the two carbonyl groups, which upon acidification, yields the final carboxylic acid product. The pH is carefully controlled during this process to ensure efficient reaction and precipitation of the product.[6]

Experimental Protocol: Condensation and Hydrolysis

-

Condensation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere. To this solution, add 4-chloro-2-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction is typically stirred for several hours to ensure complete formation of the intermediate keto-ester.

-

Hydrolysis & Workup: The reaction mixture from the previous step is diluted with water. The pH is adjusted to 8-9 with a sodium hydroxide solution.[6]

-

A 3-6% aqueous solution of hydrogen peroxide is added portion-wise at 35-40°C. The progress is monitored by taking samples and treating them with 2N NaOH; the reaction is complete when a sample no longer turns dark.[6]

-

After the oxidative cleavage is complete, the combined reaction mixture is cooled and acidified with concentrated hydrochloric acid.[6]

-

The resulting precipitate is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.[6]

-

The crude product can be further purified by recrystallization from a suitable solvent like ether to yield the final this compound.[6]

Purification and Characterization

Final purification is critical to ensure the material is suitable for subsequent synthetic steps.

-

Purification Method: Recrystallization is the most effective method. The crude product is dissolved in a minimum amount of hot solvent (e.g., ether) and allowed to cool slowly. The pure crystals are then collected by filtration.[6]

-

Characterization: The identity and purity of the final product are confirmed using standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO₄ | [2] |

| Molecular Weight | 215.59 g/mol | [2] |

| Appearance | Tan or pale yellow solid | [6] |

| Melting Point | 156-159 °C (after recrystallization) | [6] |

| CAS Number | 37777-71-2 | [2][6] |

Alternative Synthetic Approaches

While the pathway from 4-chlorotoluene is dominant, other routes are theoretically possible, though often less practical.

-

Side-Chain Cyanation and Hydrolysis: An alternative involves the free-radical bromination of the methyl group on 4-chloro-2-nitrotoluene to form 4-chloro-2-nitrobenzyl bromide. This is followed by a nucleophilic substitution with sodium or potassium cyanide to yield 2-(4-chloro-2-nitrophenyl)acetonitrile.[7] The final step is the acid- or base-catalyzed hydrolysis of the nitrile group to the carboxylic acid. This multi-step process can be effective but involves the use of highly toxic cyanide reagents.

-

Sandmeyer Reaction: A less common approach could involve the diazotization of 2-amino-4-chlorophenylacetic acid, followed by the displacement of the diazonium group with a nitro group. The Sandmeyer reaction is a classic method for introducing halides or cyano groups from an aryl amine via a diazonium salt intermediate, but its application for introducing a nitro group is less conventional and may present yield and selectivity challenges.[8][9][10]

Safety Considerations

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Nitrated Aromatic Compounds: Nitroaromatics are toxic and should be handled with care. They can be absorbed through the skin.

-

Solvents: Chloroform is a suspected carcinogen. Ethanol is flammable. All solvent handling should be done in a fume hood.

-

Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide are strong oxidizers and can cause severe burns.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-stage process starting from 4-chlorotoluene. The initial nitration, followed by a Claisen-type condensation with diethyl oxalate and subsequent oxidative hydrolysis, represents a robust and scalable pathway. Careful control of reaction parameters, particularly temperature during nitration and pH during hydrolysis, is paramount for achieving high yield and purity. This guide provides the necessary technical detail and mechanistic understanding to empower researchers to successfully synthesize this valuable chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 4. lookchem.com [lookchem.com]

- 5. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 37777-71-2 [chemicalbook.com]

- 7. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid

Introduction

In the landscape of modern synthetic chemistry and pharmaceutical development, the strategic use of well-defined molecular building blocks is paramount. Among these, substituted phenylacetic acids serve as critical scaffolds for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 2-(4-chloro-2-nitrophenyl)acetic acid, a key intermediate whose unique substitution pattern—featuring chloro, nitro, and carboxylic acid functionalities—makes it a versatile reagent for organic synthesis and a valuable precursor in the discovery of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into its chemical properties, synthesis, applications, and handling.

Section 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of all scientific inquiry. The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and academic literature.

IUPAC Name: this compound[1]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value | Source(s) |

| CAS Number | 37777-71-2 | [1][2] |

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Common Synonyms | (4-chloro-2-nitrophenyl)acetic acid | [3][4] |

| 4-Chloro-2-nitrophenylacetic acid | [5][6] | |

| 4-Chloro-2-nitrobenzeneacetic acid | [4][6] | |

| Benzeneacetic acid, 4-chloro-2-nitro- | [4] | |

| InChI Key | FLZUSUKBKOZJLG-UHFFFAOYSA-N | [1] |

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its proper handling, storage, and application in experimental design.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 215.59 g/mol | [1][6] |

| Appearance | Solid | |

| Melting Point | 156-159 °C (recrystallized from ether) | [2] |

| Purity (Typical) | ≥98% | |

| Storage Conditions | Room temperature, sealed in a dry environment | |

| Topological Polar Surface Area | 83.1 Ų | [1] |

Section 3: Synthesis and Purification

The synthesis of this compound involves standard organic transformations. While multiple specific routes may exist, a general and logical pathway involves the formation of a carbanionic intermediate from a suitable toluene precursor, followed by carboxylation and subsequent workup. The following represents a conceptual workflow and a detailed purification protocol.

Conceptual Synthesis Workflow

The diagram below illustrates a generalized, logical pathway for the synthesis of substituted phenylacetic acids. The key transformation is the introduction of the carboxylic acid moiety onto the benzylic carbon.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

This protocol describes the purification of the crude product, a critical step to ensure high purity for subsequent applications. The trustworthiness of this protocol lies in its endpoint: achieving a sharp, defined melting point.[2]

-

Dissolution: Suspend the crude product (e.g., 10 grams) in 150 mL of water.

-

Expertise & Experience: Water is used as the initial solvent to dissolve ionic impurities and the sodium salt of the product. The organic acid itself has low solubility in neutral water.

-

-

Basification: Adjust the pH of the suspension to 8-9 with a 2N sodium hydroxide solution. This deprotonates the carboxylic acid, forming the water-soluble sodium 2-(4-chloro-2-nitrophenyl)acetate salt.

-

Causality: This step is essential for separating the desired product from non-acidic organic impurities, which will remain insoluble.

-

-

Oxidative Treatment (Optional): While heating at 35-40 °C, add a 3-6% aqueous hydrogen peroxide solution dropwise until a sample of the solution no longer turns dark upon treatment with 2N sodium hydroxide.

-

Expertise & Experience: This step is included to oxidize and decolorize residual impurities that may have carried through from the initial reaction stages, enhancing the purity of the final product.

-

-

Acidification and Precipitation: Cool the reaction mixture and acidify it with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). A precipitate will form.

-

Causality: Acidification protonates the carboxylate anion, regenerating the neutral carboxylic acid, which is poorly soluble in acidic water and thus precipitates out of the solution.[2]

-

-

Isolation: Recover the precipitate by vacuum filtration.

-

Washing: Wash the filter cake three times with cold water to remove any residual inorganic salts and acid.

-

Drying: Dry the product in a vacuum oven. The crude product typically melts around 145-150°C.[2]

-

Final Recrystallization: For maximum purity, recrystallize the dried solid from an ether solvent system to obtain the final product with a melting point of 156-159°C.[2]

-

Authoritative Grounding: Recrystallization is a gold-standard technique for purifying solid organic compounds. The choice of ether is based on its ability to dissolve the product when hot and release it as pure crystals upon cooling.

-

Section 4: Applications in Research and Drug Development

The utility of this compound is primarily as a chemical intermediate. Its functional groups are strategically positioned for a variety of subsequent transformations.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The compound serves as a key building block in the multi-step synthesis of APIs for medications targeting various diseases.[7] The presence of the chloro- and nitro- groups allows for nucleophilic aromatic substitution or reduction, respectively, while the acetic acid moiety can be converted into amides, esters, or other functional groups.

-

Synthesis of Heterocyclic Compounds: Phenylacetic acids, particularly those bearing a nitro group ortho to the side chain, are valuable precursors for constructing heterocyclic ring systems.[8] The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization with the side chain (or a derivative thereof) to form nitrogen-containing heterocycles. Many of these heterocyclic scaffolds, such as quindolines, are investigated for their biological activities, including potential as enzyme inhibitors and anticancer agents.[8]

-

Novel Compound Development: Researchers in organic and medicinal chemistry utilize this molecule to develop new compounds with potential therapeutic value.[7] The broader class of chlorinated organic molecules is significantly represented in FDA-approved drugs, highlighting the importance of chlorinated synthons in drug discovery.[9]

Section 5: Analytical Methodologies

Confirming the identity and purity of this compound is essential. Several analytical techniques can be employed.

General Analytical Workflow

Caption: A typical workflow for the quality control analysis of the compound.

Protocol 1: Purity Determination by Acid-Base Titration

This classic method provides a reliable, self-validating measure of the compound's purity based on its acidic nature.

-

Preparation: Accurately weigh approximately 200-250 mg of the dried compound into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 50-75 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) and swirl to dissolve the sample completely.

-

Indicator: Add 2-3 drops of phenolphthalein indicator to the solution.

-

Titration: Titrate the sample with a standardized ~0.1 M sodium hydroxide (NaOH) solution until the first permanent faint pink color persists for at least 30 seconds.

-

Calculation: Calculate the purity using the following formula:

-

Purity (%) = (V × M × MW) / (W × 10)

-

Where:

-

V = Volume of NaOH titrant used (mL)

-

M = Molarity of the standardized NaOH solution (mol/L)

-

MW = Molecular weight of the compound (215.59 g/mol )

-

W = Weight of the sample (mg)

-

-

Protocol 2: Identification by Chromatographic Methods (Conceptual)

For unambiguous identification and detection of impurities, chromatographic methods coupled with mass spectrometry are preferred.

-

Liquid Chromatography/Mass Spectrometry (LC/MS): This is a highly suitable technique. The compound can be separated on a reverse-phase column (e.g., C18) using a mobile phase of acetonitrile and water with an acid modifier like formic or acetic acid.[10] Detection by MS in negative ion mode would show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 214.0, corresponding to its monoisotopic mass.[1]

-

Gas Chromatography/Mass Spectrometry (GC/MS): Direct analysis by GC/MS may be challenging due to the low volatility and thermal lability of the carboxylic acid. However, derivatization to a more volatile ester (e.g., a methyl ester using diazomethane or trimethylsilyldiazomethane) would allow for robust analysis. The resulting derivative would provide a unique retention time and a predictable mass fragmentation pattern for confident identification.[11]

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical reagent.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed | |

| H315: Causes skin irritation | ||

| H319: Causes serious eye irritation | ||

| H335: May cause respiratory irritation | ||

| Precautionary Statements | P261: Avoid breathing dust | |

| P280: Wear protective gloves/eye protection | [12] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water... |

Handling and Storage Recommendations

-

Engineering Controls: Handle the product only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Handling Practices: Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[13]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[13][14]

Conclusion

This compound is a chemical intermediate of significant value to the scientific community. Its well-defined structure and versatile functional groups make it an essential precursor for advanced organic synthesis, particularly in the creation of novel heterocyclic compounds for pharmaceutical research. A thorough understanding of its properties, synthetic pathways, and analytical methods, combined with strict adherence to safety protocols, enables researchers to effectively and safely leverage this compound in their pursuit of scientific innovation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 37777-71-2 [chemicalbook.com]

- 3. (4-CHLORO-2-NITROPHENYL)ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | BoroPharm Inc. [boropharm.com]

- 5. 4-Chloro-2-nitrophenylacetic acid | CAS#:37777-71-2 | Chemsrc [chemsrc.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound [myskinrecipes.com]

- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Data of 2-(4-chloro-2-nitrophenyl)acetic Acid: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 2-(4-chloro-2-nitrophenyl)acetic acid (CAS No: 37777-71-2). While publicly available experimental spectra for this specific compound are limited, this document provides a robust analysis based on predicted data, supported by established spectroscopic principles and comparative analysis with structurally related molecules.

Introduction

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆ClNO₄. Its structure, incorporating a phenylacetic acid backbone with chloro and nitro substitutions, makes it a compound of interest in synthetic organic chemistry, potentially as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals. Accurate and thorough spectroscopic analysis is a cornerstone of chemical research and development, ensuring structural confirmation, purity assessment, and quality control. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic features of this compound. These predictions are derived from fundamental principles of spectroscopy and by drawing parallels with the known spectral characteristics of isomeric and analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei.

The proton NMR spectrum is anticipated to reveal the electronic environment and connectivity of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Proton Assignment | Rationale for Prediction |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| ~8.2 | Doublet | 1H | Aromatic (H-3) | The strong electron-withdrawing effect of the adjacent nitro group causes significant deshielding, shifting this proton furthest downfield in the aromatic region. It is split by the neighboring H-5 proton. |

| ~7.7 | Doublet of Doublets | 1H | Aromatic (H-5) | This proton is influenced by both the adjacent H-6 and the meta-coupled H-3, resulting in a doublet of doublets. |

| ~7.5 | Doublet | 1H | Aromatic (H-6) | This proton is split by the neighboring H-5 proton. |

| ~4.1 | Singlet | 2H | Methylene (-CH₂-) | The two methylene protons are chemically equivalent and are adjacent to the deshielding aromatic ring and carboxylic acid group. They appear as a singlet as there are no adjacent protons to couple with. |

The carbon NMR spectrum will provide a count of the unique carbon environments and information about their chemical nature.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Prediction |

| ~171.5 | Carboxylic Acid (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~149.0 | Aromatic (C-2) | This carbon is directly attached to the electron-withdrawing nitro group, causing it to be significantly deshielded. |

| ~137.0 | Aromatic (C-4) | The carbon bearing the chlorine atom. |

| ~134.0 | Aromatic (C-1) | The ipso-carbon to which the acetic acid moiety is attached. |

| ~131.0 | Aromatic (C-6) | Aromatic CH carbon. |

| ~127.0 | Aromatic (C-5) | Aromatic CH carbon. |

| ~124.0 | Aromatic (C-3) | Aromatic CH carbon. |

| ~39.0 | Methylene (-CH₂-) | The sp³-hybridized methylene carbon is the most shielded carbon and appears furthest upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |

| ~1705 | Strong | C=O stretch | Carboxylic Acid |

| ~1530 | Strong | Asymmetric N-O stretch | Nitro Group |

| ~1350 | Strong | Symmetric N-O stretch | Nitro Group |

| 1600, 1475 | Medium | C=C stretch | Aromatic Ring |

| ~830 | Medium-Strong | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, aiding in its identification. A patent for a related compound synthesis confirms the use of this compound as a starting material.[1]

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| Predicted m/z | Predicted Relative Intensity | Assignment | Rationale for Fragmentation |

| 215/217 | High | [M]⁺ | Molecular ion peak, showing a ~3:1 ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes. |

| 170/172 | Medium | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for such compounds. |

| 154/156 | Medium | [M - NO₂ - H]⁺ | Loss of the nitro group and a hydrogen atom. |

| 139 | High | [M - COOH - NO₂]⁺ | Subsequent loss of the nitro group from the [M - COOH]⁺ fragment. |

Experimental Methodologies

To obtain the spectroscopic data for this compound, the following standard experimental protocols are recommended.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR analysis.

IR Data Acquisition Workflow

Caption: Standard workflow for ATR-IR analysis.

MS Data Acquisition Workflow

Caption: Standard workflow for EI-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data, rooted in established chemical principles, alongside the detailed experimental protocols, offer a valuable framework for any scientist working with this compound. It is anticipated that this guide will facilitate the efficient and accurate structural verification and quality assessment of this compound in a laboratory setting.

References

"2-(4-chloro-2-nitrophenyl)acetic acid" physical and chemical characteristics

An In-Depth Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.

Core Molecular Profile and Physicochemical Characteristics

This compound is a substituted phenylacetic acid derivative. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a chloro substituent on the aromatic ring—imparts a unique combination of reactivity and functionality. This trifecta of functional groups makes it a versatile building block in synthetic organic chemistry, particularly as a precursor for more complex molecular architectures.

The nitro group and chlorine atom are electron-withdrawing, influencing the acidity of the carboxylic proton and the reactivity of the benzene ring. The ortho-nitro group, in particular, sterically and electronically influences the adjacent acetic acid moiety.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | (4-chloro-2-nitrophenyl)acetic acid, 4-Chloro-2-nitrobenzeneacetic acid | [2][3] |

| CAS Number | 37777-71-2 | [1][4][5] |

| Molecular Formula | C₈H₆ClNO₄ | [1][4][5] |

| Molecular Weight | 215.59 g/mol | [1][4][5] |

| Appearance | Solid | |

| Melting Point | 156-159 °C (recrystallized) | [6] |

| Boiling Point | 361.2 °C at 760 mmHg | [5] |

| Topological Polar Surface Area | 83.1 Ų | [1] |

| Storage Conditions | Sealed in a dry place at room temperature | [5] |

Synthesis and Purification

The synthesis of phenylacetic acids can often be achieved through methods like the hydrolysis of corresponding benzyl cyanides or the oxidation of aryl ethyl groups. For this compound, a common challenge is the purification from reaction byproducts. The following protocol describes a robust workup and purification procedure for a crude reaction mixture, ensuring a high-purity final product.

The causality behind this specific purification protocol lies in the chemical properties of the target molecule and impurities. Adjusting the pH to 8-9 deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This allows for the removal of non-acidic, water-insoluble impurities. The subsequent treatment with hydrogen peroxide is an oxidative step designed to decompose colored or reactive impurities that may have formed during the synthesis. Finally, re-acidification with a strong acid like HCl protonates the carboxylate, causing the purified this compound to precipitate out of the aqueous solution, from which it can be isolated by filtration.

Experimental Protocol: Purification of Crude this compound

-

Suspension & Basification : Suspend the crude product (e.g., a tan precipitate) in 1500 mL of water. Adjust the pH to 8-9 with 2 N sodium hydroxide while stirring. This converts the acid into its soluble sodium salt.[6]

-

Oxidative Treatment : Gently heat the solution to 35-40 °C. Add a 3-6% aqueous hydrogen peroxide solution portion-wise until a sample of the reaction mixture no longer turns dark upon treatment with 2N sodium hydroxide.[6] This step removes oxidizable impurities.

-

Acidification & Precipitation : Cool the reaction mixture. Acidify with concentrated hydrochloric acid until the pH is strongly acidic. This will precipitate the purified product.

-

Isolation : Recover the precipitate by filtration. Wash the filter cake three times with cold water to remove residual salts and acid.[6]

-

Drying : Dry the product in vacuo to yield the purified acid.[6]

-

Recrystallization (Optional) : For obtaining a product of very high purity (m.p. 156-159°C), recrystallize the dried solid from a suitable solvent like diethyl ether.[6]

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is governed by its three primary functional groups. This multi-functionality is precisely what makes it a valuable intermediate.

-

Carboxylic Acid Group : This group undergoes typical reactions such as esterification, conversion to acid chlorides, amidation, and reduction to the corresponding alcohol. These transformations are fundamental for incorporating the chloro-nitrophenyl scaffold into larger molecules.

-

Nitro Group : The nitro group is a powerful electron-withdrawing group and can be readily reduced to an amine (-NH₂). This transformation is a critical step in many synthetic pathways, as the resulting aniline derivative is a versatile precursor for forming amides, sulfonamides, and various heterocyclic systems. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

-

Aromatic Ring : The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitro and chloro groups. However, it is activated for nucleophilic aromatic substitution (SNAr), although conditions for this are typically harsh.

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most significant reaction for this compound in drug development, as it unmasks a highly versatile functional group.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial starting material or intermediate. Its value lies in its utility for constructing more complex molecules with potential therapeutic properties.

-

Pharmaceutical Intermediate : The compound serves as a key building block in the synthesis of various pharmaceutical compounds.[5] It is an important intermediate for producing Active Pharmaceutical Ingredients (APIs) used in medications.[5]

-

Scaffold for Novel Compounds : In medicinal chemistry, the "privileged scaffold" concept is vital. This molecule provides a robust scaffold that can be elaborated through reactions at its functional groups. The reduction of the nitro group to an amine, followed by acylation or reaction with other electrophiles, allows for the rapid generation of a library of diverse compounds for biological screening.

-

Drug Discovery : Its structure is valuable in drug discovery and development for creating complex molecules.[5] Research in organic chemistry utilizes it to develop novel compounds that may possess therapeutic value.[5] The presence of the chlorine atom is also significant, as halogenated compounds are prevalent in many FDA-approved drugs.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Category | Code | Description | Pictogram |

| Signal Word | - | Warning | GHS07 |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 |

| Skin Irritation | H315 | Causes skin irritation | GHS07 |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 |

| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[8]

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[8]

-

Respiratory Protection : Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical and organic synthesis sectors. Its well-defined physicochemical properties and the predictable reactivity of its functional groups make it a reliable and versatile building block. The ability to readily convert the nitro group into a reactive amine is a key feature that underpins its utility in the synthesis of diverse and complex target molecules. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | BoroPharm Inc. [boropharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 37777-71-2 [chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemdmart.com [chemdmart.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Strategic Utility of 2-(4-chloro-2-nitrophenyl)acetic acid in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Among these, 2-(4-chloro-2-nitrophenyl)acetic acid emerges as a molecule of significant interest. Its unique structural features—a phenylacetic acid core functionalized with both a chloro and a nitro group—render it a highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds with promising pharmacological activities. This technical guide provides an in-depth exploration of the potential research applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthetic utility and the biological potential of its derivatives.

This document will delve into the strategic application of this compound in the synthesis of key heterocyclic scaffolds, namely benzimidazoles and benzothiazoles, which are renowned for their broad spectrum of biological activities, including anticancer and antimicrobial properties. We will explore detailed synthetic methodologies, the rationale behind experimental choices, and the potential mechanisms of action of the resulting compounds.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 37777-71-2 | [1][2] |

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Molecular Weight | 215.59 g/mol | [1] |

| Appearance | Tan precipitate (crude), crystalline solid (recrystallized) | [2] |

| Melting Point | 156-159 °C (recrystallized from ether) | [2] |

| Purity | Typically available in ≥97% purity |

Core Synthetic Strategy: A Gateway to Bioactive Heterocycles

The primary research application of this compound lies in its role as a key intermediate in the synthesis of complex, biologically active molecules.[1] Its structure is pre-disposed to a series of chemical transformations that unlock a diverse chemical space for drug discovery. The strategic positioning of the nitro and chloro groups on the phenyl ring, along with the acetic acid side chain, allows for a range of synthetic manipulations.

A pivotal transformation is the reduction of the nitro group to an amine. This step is the gateway to the synthesis of a multitude of heterocyclic systems, most notably benzimidazoles and benzothiazoles. The resulting amino group can readily undergo condensation reactions with various electrophiles to form these fused ring systems, which are privileged scaffolds in medicinal chemistry.

Caption: Synthetic utility of this compound.

Application I: Synthesis of Novel Benzimidazole Derivatives with Anticancer Potential

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5][6] The synthesis of novel benzimidazole derivatives from this compound represents a promising avenue for the discovery of new anticancer agents.

Synthetic Workflow: From Phenylacetic Acid to Benzimidazole

The general synthetic route to benzimidazole derivatives from this compound involves a two-step process:

-

Reductive Cyclization: The nitro group of the starting material is reduced to an amine, which then undergoes an intramolecular cyclization to form a lactam.

-

Condensation and Aromatization: The resulting lactam can then be subjected to various condensation reactions to introduce diversity at the 2-position of the benzimidazole ring.

Caption: General workflow for the synthesis of benzimidazole derivatives.

Experimental Protocol: Synthesis of a Hypothetical 2-Substituted-5-chloro-1H-benzimidazole-1-acetic acid

The following protocol is a representative, step-by-step methodology for the synthesis of a benzimidazole derivative, adapted from established procedures for similar compounds.

Step 1: Synthesis of 2-(2-amino-4-chlorophenyl)acetic acid

-

To a stirred solution of this compound (10 mmol) in ethanol (50 mL), add iron powder (30 mmol) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and add formic acid (20 mmol) dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-amino-4-chlorophenyl)acetic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 2-substituted-5-chloro-1H-benzimidazole-1-acetic acid

-

Dissolve the crude 2-(2-amino-4-chlorophenyl)acetic acid (10 mmol) and a selected aromatic aldehyde (12 mmol) in ethanol (50 mL).

-

Add a catalytic amount of a mild oxidizing agent, such as sodium metabisulfite.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted-5-chloro-1H-benzimidazole-1-acetic acid.

Rationale and Expected Outcomes

The presence of the chloro and nitro substituents on the benzimidazole ring is anticipated to enhance the anticancer activity. Halogenated and nitro-substituted benzimidazoles have demonstrated potent cytotoxic effects against various cancer cell lines.[5] The nitro group, in particular, can be bioreduced in hypoxic tumor environments to form cytotoxic radicals, leading to DNA damage and apoptosis.

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Nitro-substituted Benzimidazoles | A549 (Lung Cancer) | 28 nM | [5] |

| Chloro-substituted Benzimidazoles | Various | Potent Activity | [5] |

| Phenyl-substituted Benzimidazoles | MDA-MB-231 (Breast Cancer) | 3.55 µg/mL | [4][7] |

Application II: Development of Novel Benzothiazole-Based Antimicrobial Agents

Benzothiazole is another privileged heterocyclic scaffold with a wide range of pharmacological properties, including significant antimicrobial activity.[1][2] The synthesis of novel benzothiazole derivatives from this compound offers a promising strategy for the development of new antibacterial and antifungal agents to combat the growing threat of antimicrobial resistance.

Synthetic Pathway to Benzothiazole Derivatives

The synthesis of benzothiazoles from this compound follows a similar initial step of nitro group reduction to form the corresponding aniline. This is followed by a cyclization reaction, often involving a source of sulfur.

Caption: Synthetic route to benzothiazole derivatives.

Experimental Protocol: Synthesis of a Hypothetical 2-Amino-5-chlorobenzothiazole-6-acetic acid

-

Nitro Reduction: Reduce this compound to 2-(2-amino-4-chlorophenyl)acetic acid as described in the benzimidazole synthesis protocol.

-

Thiocyanation and Cyclization:

-

Dissolve the 2-(2-amino-4-chlorophenyl)acetic acid (10 mmol) in glacial acetic acid (30 mL).

-

Cool the solution in an ice bath and add potassium thiocyanate (20 mmol).

-

Slowly add a solution of bromine (10 mmol) in glacial acetic acid, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice water and neutralize with a solution of ammonia.

-

Collect the precipitate by filtration, wash with water, and dry to yield the crude benzothiazole derivative.

-

Purify the product by recrystallization.

-

Anticipated Antimicrobial Activity

The resulting benzothiazole derivatives, particularly those bearing nitro and chloro substituents, are expected to exhibit significant antimicrobial activity. The mechanism of action of such compounds is often attributed to their ability to disrupt cellular processes in microorganisms. The nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species, which can cause damage to DNA, proteins, and other cellular components, ultimately leading to cell death.[8][9]

| Organism | Compound Type | Reported Activity | Reference |

| Pseudomonas aeruginosa | Nitro-substituted benzothiazoles | Potent antibacterial activity | [1] |

| Gram-positive bacteria | Chloro-substituted benzothiazoles | Significant inhibition | [2] |

| Fungi | Thiazolidinone-benzothiazole hybrids | Promising antifungal effects | [2][10] |

Potential Mechanisms of Action: A Look into Cellular Pathways

The therapeutic potential of derivatives of this compound is rooted in their ability to modulate key cellular signaling pathways. While the precise mechanisms will be derivative-specific, some general modes of action can be anticipated based on the core chemical features.

Induction of Apoptosis in Cancer Cells

Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis.[11] The nitroaromatic scaffold present in the derivatives of the topic compound can play a crucial role in this process. Inside the cell, particularly in the hypoxic environment of tumors, the nitro group can be reduced to form reactive oxygen species (ROS) and reactive nitrogen species (RNS). This leads to oxidative stress, DNA damage, and the activation of apoptotic pathways.

Caption: Proposed mechanism of apoptosis induction by nitroaromatic compounds.

Inhibition of Kinase Signaling

Many heterocyclic compounds, including benzimidazoles and benzothiazoles, are known to function as kinase inhibitors.[12][13][14][15][16] Kinases are key regulators of cellular processes such as proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[11] Derivatives of this compound could be designed to target specific kinases, thereby inhibiting downstream signaling pathways that drive tumor growth.

Caption: General schematic of kinase inhibition by a therapeutic agent.

Conclusion and Future Directions

This compound represents a strategically important and versatile starting material for the synthesis of a wide range of potentially bioactive heterocyclic compounds. Its chemical architecture provides a robust platform for the generation of novel benzimidazole and benzothiazole derivatives with promising anticancer and antimicrobial activities. This guide has provided a framework for the rational design, synthesis, and potential mechanistic evaluation of such compounds.

Future research in this area should focus on the synthesis and screening of diverse libraries of derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by the most potent compounds. The insights gained from such research will be invaluable for the development of the next generation of targeted therapies for cancer and infectious diseases.

References

- 1. rjptonline.org [rjptonline.org]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(4-chloro-2-nitrophenyl)acetic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, and significant biological activities of this class of compounds, with a particular focus on their promising anticancer and anti-inflammatory potential. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data-driven analyses.

Introduction: The Chemical and Therapeutic Landscape

This compound is a substituted phenylacetic acid derivative that serves as a versatile scaffold in medicinal chemistry.[1][2] Its structure, characterized by a phenyl ring substituted with a chloro group, a nitro group, and an acetic acid moiety, provides multiple points for chemical modification, leading to a diverse range of analogs with varied biological activities.[1][2] The inherent electronic and steric properties of the chloro and nitro groups significantly influence the molecule's reactivity and its interactions with biological targets.[3]

The core structure of phenylacetic acid is found in several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential of its derivatives to modulate inflammatory pathways.[4][5] Furthermore, the introduction of the nitro group, a common pharmacophore in various therapeutic agents, opens avenues for exploring applications in oncology and infectious diseases.[3] This guide will explore the synthesis of the parent compound and its key derivatives, elucidate their mechanisms of action, and present a structured analysis of their structure-activity relationships.

Synthesis of this compound and Its Derivatives

The synthetic accessibility of this compound and its analogs is a key factor in their widespread investigation. This section details a plausible synthetic route for the parent compound and general methodologies for the preparation of its biologically active derivatives.

Synthesis of the Core Scaffold: this compound

A common and practical approach to the synthesis of this compound begins with the nitration of 4-chlorotoluene. This initial step introduces the nitro group onto the phenyl ring, primarily at the ortho position to the methyl group due to directing effects.[6] The resulting 4-chloro-2-nitrotoluene can then be converted to the desired phenylacetic acid. While various methods exist for the transformation of a methyl group to a phenylacetic acid, the Willgerodt-Kindler reaction offers a robust option.[7][8][9] This reaction typically involves heating the substituted toluene with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[7][8][9]

Alternatively, a multi-step synthesis can be employed, starting with the oxidation of the methyl group of 4-chloro-2-nitrotoluene to a carboxylic acid, followed by conversion to the corresponding benzyl halide and subsequent cyanation and hydrolysis to yield the final product.[10][11]

Experimental Protocol: Synthesis of this compound via Willgerodt-Kindler Reaction

Step 1: Nitration of 4-chlorotoluene [6]

-

To a stirred solution of 4-chlorotoluene in a suitable solvent (e.g., dichloromethane), slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-